2,4,4-Trimethyl-3-oxopentanoic acid
CAS No.: 53333-24-7
Cat. No.: VC17594121
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53333-24-7 |
---|---|
Molecular Formula | C8H14O3 |
Molecular Weight | 158.19 g/mol |
IUPAC Name | 2,4,4-trimethyl-3-oxopentanoic acid |
Standard InChI | InChI=1S/C8H14O3/c1-5(7(10)11)6(9)8(2,3)4/h5H,1-4H3,(H,10,11) |
Standard InChI Key | NVBMXONDBOFHAJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)C(C)(C)C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2,4,4-trimethyl-3-oxopentanoic acid features a five-carbon chain (pentanoic acid) with methyl groups at positions 2, 4, and 4, and a ketone group at position 3. The carboxylic acid moiety at the terminal carbon introduces polarity and acidity, while the branched methyl groups enhance steric hindrance, influencing reactivity and solubility . The SMILES notation CC(C(=O)C(C)(C)C)C(=O)O
succinctly captures this arrangement, highlighting the ketone (C=O) and carboxylic acid (C(=O)O) groups .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 158.19 g/mol | |
SMILES | CC(C(=O)C(C)(C)C)C(=O)O | |
InChIKey | NVBMXONDBOFHAJ-UHFFFAOYSA-N |
The InChIKey NVBMXONDBOFHAJ-UHFFFAOYSA-N
provides a unique identifier for computational databases, facilitating cheminformatics applications .
Stereochemical Considerations
Synthesis and Production Methods
Industrial Synthesis Pathways
A patent by CN103237851A describes the synthesis of related esters, such as 2,2,4-trimethyl-3-oxopentanoate, via base-catalyzed reactions between 2,2,4,4-tetramethyl-1,3-cyclobutanedione and alcohols . While this method focuses on ester derivatives, hydrolysis of such esters under acidic or basic conditions could yield 2,4,4-trimethyl-3-oxopentanoic acid. For example, saponification of ethyl 2,2,4-trimethyl-3-oxopentanoate (CAS 4447-64-7) with aqueous NaOH would cleave the ester bond, producing the corresponding carboxylic acid .
Table 2: Representative Synthetic Routes
Laboratory-Scale Preparation
In laboratory settings, the compound may be synthesized via oxidation of 2,4,4-trimethyl-3-hydroxypentanoic acid using agents like potassium permanganate () or chromium trioxide (). Alternatively, aldol condensation of methyl isobutyl ketone with acetic anhydride could yield the keto acid backbone, though this route remains speculative without direct literature support.
Physical and Chemical Properties
Table 3: Predicted Physicochemical Properties
Property | Value (Acid) | Value (Ethyl Ester) | Source |
---|---|---|---|
Boiling Point | Est. >210°C | 208°C | |
Density | Est. ~1.1 g/cm³ | 0.956 g/cm³ | |
Solubility | Polar solvents (e.g., H₂O, EtOH) | Low in H₂O, high in org. solvents |
Reactivity Profile
The ketone group at position 3 renders the compound susceptible to nucleophilic attacks, enabling reactions such as:
-
Reduction: Conversion to 2,4,4-trimethyl-3-hydroxypentanoic acid using .
-
Esterification: Formation of esters (e.g., ethyl, methyl) via acid-catalyzed reactions with alcohols .
-
Decarboxylation: Thermal decomposition to yield 2,4,4-trimethyl-3-pentanone and under high temperatures.
Applications in Industrial Chemistry
Pharmaceutical Intermediates
Although no direct evidence links 2,4,4-trimethyl-3-oxopentanoic acid to drug development, structurally analogous keto acids (e.g., levulinic acid derivatives) are employed in synthesizing anticoagulants and antivirals. The compound’s ketone and acid groups could facilitate peptide coupling or prodrug synthesis.
Analytical Characterization
Infrared Spectroscopy (IR)
-
C=O Stretch: Strong absorption bands at ~1700 cm⁻¹ (ketone) and ~2500-3300 cm⁻¹ (carboxylic acid O-H).
-
C-O Stretch: Peaks at ~1250 cm⁻¹ (carboxylic acid).
Mass Spectrometry (MS)
-
Predicted Fragmentation: Molecular ion peak at 158.19 ([M]⁻) . Major fragments likely arise from decarboxylation ( loss) and methyl group cleavage.
Challenges and Future Directions
Current literature gaps include:
-
Toxicological Data: No studies on acute or chronic toxicity.
-
Stereochemical Resolution: Enantioselective synthesis remains unexplored.
-
Catalytic Applications: Potential as a ligand in asymmetric catalysis.
Future research should prioritize these areas to expand the compound’s utility in green chemistry and pharmaceuticals.
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